Superior Retention of Antiviral Activity Against Drug-Resistant HIV-1 Integrase Mutant
In a head‑to‑head comparison of halogenated quinoline‑based ALLINIs, the 8‑bromo analog retained full antiviral effectiveness against the ALLINI‑resistant HIV‑1 integrase A128T mutant, while the 6‑bromo analog experienced a significant loss of potency [1].
| Evidence Dimension | Retention of antiviral effectiveness against A128T mutant virus |
|---|---|
| Target Compound Data | Full effectiveness retained |
| Comparator Or Baseline | 6‑bromo analog (ALLINI‑2): significant loss of potency |
| Quantified Difference | Qualitative (complete retention vs. significant loss) |
| Conditions | HIV‑1 integrase A128T mutant virus assay |
Why This Matters
This differential resistance profile makes the 8‑bromo compound a superior chemical probe for studying resistance mechanisms and a more reliable starting point for antiviral development.
- [1] Dinh LP, Sun J, Glenn CD, Patel K, Pigza JA, Donahue MG, et al. Multi-Substituted Quinolines as HIV-1 Integrase Allosteric Inhibitors. Viruses. 2022;14(7):1466. doi:10.3390/v14071466. (Abstract and Section 4) View Source
